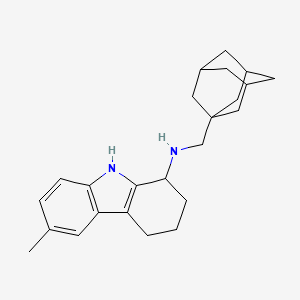
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, as well as a tetrazole ring attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of 6-methylpyridine, followed by the introduction of the tetrazole ring through a cycloaddition reaction. The final step would involve the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and cycloaddition partners. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and tetrazole derivatives.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine and tetrazole derivatives, such as:
- n-(5-Chloro-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
- n-(5-Bromo-6-ethylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide
Uniqueness
The uniqueness of n-(5-Bromo-6-methylpyridin-2-yl)-2-(1h-tetrazol-1-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H9BrN6O |
|---|---|
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C9H9BrN6O/c1-6-7(10)2-3-8(12-6)13-9(17)4-16-5-11-14-15-16/h2-3,5H,4H2,1H3,(H,12,13,17) |
Clé InChI |
HIEHEUARRAVPLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)CN2C=NN=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


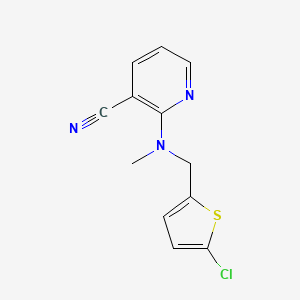
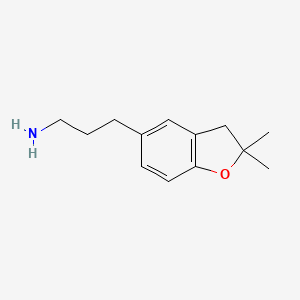
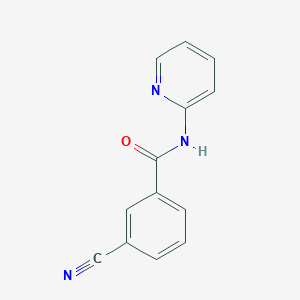
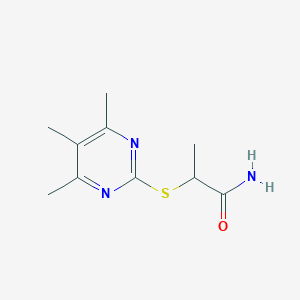
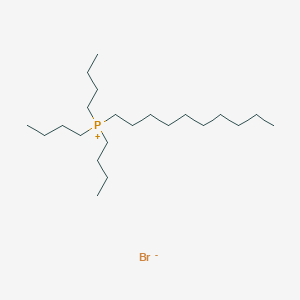
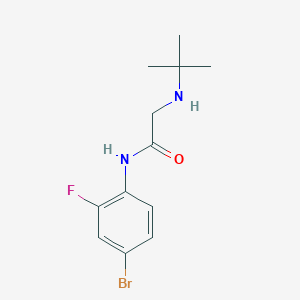

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
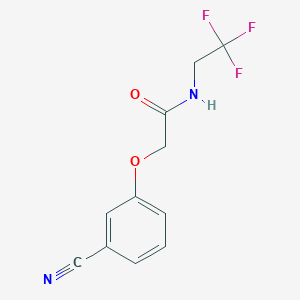
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

